(propan-2-ylideneamino) N-(benzenesulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propan-2-ylideneamino) N-(benzenesulfonyl)carbamate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a propan-2-ylideneamino group and a benzenesulfonylcarbamate moiety, which contribute to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (propan-2-ylideneamino) N-(benzenesulfonyl)carbamate typically involves the following steps:
Formation of the Propan-2-ylideneamino Intermediate: This step involves the reaction of propan-2-one (acetone) with an appropriate amine under dehydrating conditions to form the propan-2-ylideneamino intermediate.
Sulfonylation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the benzenesulfonyl group, forming the desired carbamate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-ylideneamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the benzenesulfonyl group, potentially converting it to a benzenesulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles replace the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Benzenesulfonamide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (propan-2-ylideneamino) N-(benzenesulfonyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a biochemical probe due to its ability to interact with specific enzymes and proteins. Researchers use it to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, the compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
Wirkmechanismus
The mechanism by which (propan-2-ylideneamino) N-(benzenesulfonyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propan-2-ylideneamino group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The benzenesulfonyl group enhances the compound’s binding affinity and specificity for certain proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Propan-2-ylideneamino) N-(benzenesulfonyl)urea: Similar structure but with a urea moiety instead of a carbamate.
(Propan-2-ylideneamino) N-(benzenesulfonyl)thiocarbamate: Contains a thiocarbamate group, offering different reactivity and biological activity.
(Propan-2-ylideneamino) N-(benzenesulfonyl)amide: Features an amide group, which affects its chemical and biological properties.
Uniqueness
(Propan-2-ylideneamino) N-(benzenesulfonyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Eigenschaften
IUPAC Name |
(propan-2-ylideneamino) N-(benzenesulfonyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-8(2)11-16-10(13)12-17(14,15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRCTLUJVRBJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NS(=O)(=O)C1=CC=CC=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.